molecular formula C21H29N3O9 B15293657 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid

Cat. No.: B15293657
M. Wt: 467.5 g/mol
InChI Key: QQIAIOLPWDKHCN-CPKTWFDSSA-N
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Description

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that combines an imidazole ring, a pyridine ring, and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of the imidazole and pyridine rings, followed by the attachment of the sugar moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C21H29N3O9

Molecular Weight

467.5 g/mol

IUPAC Name

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C21H29N3O9/c1-8(2)21(4)20(31)23-17(24-21)13-11(18(29)30)5-10(6-22-13)9(3)32-19-16(28)15(27)14(26)12(7-25)33-19/h5-6,8-9,12,14-16,19,25-28H,7H2,1-4H3,(H,29,30)(H,23,24,31)/t9?,12-,14-,15+,16-,19-,21?/m1/s1

InChI Key

QQIAIOLPWDKHCN-CPKTWFDSSA-N

Isomeric SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)C

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(C)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)C

Origin of Product

United States

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